molecular formula C30H17D9F4N6O5 B606298 BMT-052 CAS No. 1628720-84-2

BMT-052

カタログ番号: B606298
CAS番号: 1628720-84-2
分子量: 635.6235
InChIキー: RIVZWIZZJKKNQV-FZGWONOOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMT-052 is a potent and selective Pan-genotypic HCV NS5B Polymerase Inhibitor (EC50 = 7 nM). The key challenge of poor metabolic stability was overcome by strategic incorporation of deuterium at potential metabolic soft spots. This compound is structurally close to BMS-986139. This compound expressed potent, pan-genotype HCV inhibition, a PK profile predictive of QD dosing in humans and improved physiochemical properties compared to BMS-986139. Empirically, in this context we have shown the ability of deuterium to reduced metabolic rates in LMs as evident by the longer recorded half-lives.

科学的研究の応用

Efficacy Against HCV

Preclinical studies have demonstrated that BMT-052 exhibits significant antiviral activity with an effective concentration (EC50) of approximately 7 nanomolar. Its pan-genotypic coverage makes it effective against various strains of HCV, including those resistant to other treatments .

Pharmacokinetic Properties

The pharmacokinetic properties of this compound were evaluated in several preclinical species, including rats, dogs, and cynomolgus monkeys. The studies revealed low clearance rates and good oral bioavailability across these species, supporting a projected low human dose consistent with once-daily dosing . Below is a summary of the pharmacokinetic data:

SpeciesDose (mg/kg)Half-Life (h)Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)
Rat261.611100
Dog1>4812.190
Cyno1104.72.385

Comparative Analysis with Other Antiviral Agents

This compound stands out among other antiviral agents due to its unique structural modifications that enhance metabolic stability without compromising antiviral efficacy. A comparison with other compounds is summarized below:

Compound NameStructure TypeActivity LevelUnique Features
BMS-929075Furo[2,3-b]pyridineModerateFirst generation inhibitor; less metabolic stability
BMS-986139Furo[2,3-b]pyridineHighAdvanced candidate; halted due to toxicity issues
SofosbuvirNucleotide analogueHighTargets different viral mechanisms; well-established
DaclatasvirNon-nucleoside inhibitorHighTargets NS5A protein; used in combination therapies

Potential Therapeutic Applications

Given its mechanism of action and favorable pharmacokinetic profile, this compound may be particularly beneficial in combination therapies aimed at treating chronic hepatitis C infections. Its ability to inhibit viral replication positions it as a candidate for enhancing treatment outcomes in patients who are resistant or intolerant to existing therapies.

Future Research Directions

Ongoing research is essential to further elucidate the full therapeutic potential of this compound. Future studies may explore its utility against other viral infections or in different therapeutic contexts where NS5B polymerase inhibition is advantageous. Additionally, interaction studies focusing on its binding affinity and selectivity towards NS5B polymerase compared to other proteins involved in viral replication will be crucial for understanding potential drug-drug interactions and side effects.

特性

CAS番号

1628720-84-2

分子式

C30H17D9F4N6O5

分子量

635.6235

IUPAC名

5-(5-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl-1,1,1,3,3,3-d6)carbamoyl)-6-(methoxy-d3)pyridin-3-yl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C30H26F4N6O5/c1-29(2,28-37-14-44-40-28)39-24(41)20-11-16(13-36-26(20)43-4)18-12-19-22(25(42)35-3)23(15-5-7-17(31)8-6-15)45-27(19)38-21(18)9-10-30(32,33)34/h5-8,11-14H,9-10H2,1-4H3,(H,35,42)(H,39,41)/i1D3,2D3,4D3

InChIキー

RIVZWIZZJKKNQV-FZGWONOOSA-N

SMILES

O=C(NC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C1=NOC=N1)C2=C(OC([2H])([2H])[2H])N=CC(C3=C(CCC(F)(F)F)N=C(OC(C4=CC=C(F)C=C4)=C5C(NC)=O)C5=C3)=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMT-052;  BMT 052;  BMT052.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMT-052
Reactant of Route 2
Reactant of Route 2
BMT-052
Reactant of Route 3
Reactant of Route 3
BMT-052
Reactant of Route 4
Reactant of Route 4
BMT-052
Reactant of Route 5
Reactant of Route 5
BMT-052
Reactant of Route 6
Reactant of Route 6
BMT-052

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。